2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid
Overview
Description
2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid is an aromatic fatty α-amino acid. It is not a proteinogenic amino acid but plays a significant role in the biochemistry of vertebrates. This compound is a direct biochemical precursor of dopamine, an important hormone and neurotransmitter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3,5-dihydroxyphenyl)propanoic acid involves multiple stages. One method includes the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to obtain azlactone. This is followed by hydrolysis and reduction using Raney alloy in an alkaline medium, resulting in 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups with hydrobromic acid and treatment with aqueous ammonia to form the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve enzymatic hydroxylation of tyrosine or phenylalanine, catalyzed by tyrosinase. This method is efficient and yields a high purity product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Tyrosinase-catalyzed oxidation of tyrosine or phenylalanine.
Reduction: Raney alloy in an alkaline medium.
Substitution: Involves protective group removal using hydrobromic acid.
Major Products
The major products formed from these reactions include dopamine and its derivatives, which are crucial for various biochemical processes .
Scientific Research Applications
2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various compounds.
Biology: Plays a role in the study of neurotransmitters and their functions.
Medicine: Used in the treatment of Parkinson’s disease as it is a precursor to dopamine.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by acting as a precursor to dopamine. It undergoes enzymatic hydroxylation to form dopamine, which then participates in various biochemical pathways. Dopamine acts on specific receptors in the brain, influencing mood, movement, and other neurological functions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid:
2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid: Another tyrosine derivative with similar properties.
Uniqueness
2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid is unique due to its specific hydroxylation pattern, which influences its biochemical pathways and applications .
Properties
IUPAC Name |
2-amino-3-(3,5-dihydroxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-8(9(13)14)3-5-1-6(11)4-7(12)2-5/h1-2,4,8,11-12H,3,10H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPXVSTVIOUDIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624960 | |
Record name | 3,5-Dihydroxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587-62-2 | |
Record name | 3,5-Dihydroxyphenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=587-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dihydroxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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